molecular formula C13H12BrN3O2 B8152316 1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea

1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B8152316
M. Wt: 322.16 g/mol
InChI Key: MMLIGMHLLDZCIP-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea is a urea derivative characterized by a brominated pyridine ring and a 3-methoxyphenyl substituent. The 3-methoxyphenyl group may contribute to hydrogen-bonding interactions, a feature common in urea-based pharmacophores .

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-19-11-4-2-3-9(7-11)16-13(18)17-10-5-6-12(14)15-8-10/h2-8H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLIGMHLLDZCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 6-bromopyridine-3-amine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with different oxidation states.

    Hydrolysis: Corresponding amine and isocyanate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromopyridine and methoxyphenyl groups could facilitate binding to specific sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine and Aryl Rings

The target compound’s pyridine ring substitution pattern distinguishes it from analogs. For example:

  • 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) () replaces bromine with a 4-chlorophenyl group and introduces a methyl group at the pyridine’s 2-position. This increases steric bulk and alters electronic properties compared to the target compound.
  • 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(4-methoxyphenyl)urea (5f) () shares the 4-methoxyphenyl group but differs in pyridine substitution, leading to distinct solubility and potency profiles.

Key Observations :

  • The 3-methoxyphenyl group in the target compound may offer better hydrogen-bonding capacity than electron-withdrawing groups (e.g., -CF₃ in 5e) but lower than para-substituted methoxy groups (e.g., 5f) .

Comparison Table :

Compound Name Pyridine/Aryl Substituents Molecular Weight ([M+H]⁺) Key Bioactivity Notes
Target Compound 6-Bromo, 3-methoxyphenyl ~340 (estimated) Hypothesized anticancer
5e () 6-(4-Cl-phenyl), 3-CF₃-phenyl Not reported Anticancer (60-cell line)
9l () Thiazole-piperazine, 3-methoxyphenyl 424.3 Moderate anticancer activity
11l () Thiazole-piperazine, 3-methoxyphenyl 496.3 High yield (85.2%)

Key Findings :

  • Thiazole-piperazine derivatives (e.g., 9l, 11l) generally exhibit higher molecular weights and complexity compared to the target compound, which may reduce bioavailability .
  • The target’s simpler structure (lacking thiazole-piperazine motifs) could offer synthetic advantages (e.g., higher yields, as seen in 11l at 85.2%) .

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